molecular formula C13H6Cl3NOS B12787867 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole CAS No. 85391-67-9

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole

Cat. No.: B12787867
CAS No.: 85391-67-9
M. Wt: 330.6 g/mol
InChI Key: WVZBHTIDWMGRPP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole is a chemical compound with the molecular formula C13H6Cl3NOS and a molecular weight of 330.62 . This compound is known for its unique structure, which includes a benzothiazole ring substituted with chloro and dichlorophenoxy groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole typically involves the reaction of 2-chlorobenzothiazole with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole can be compared with other similar compounds, such as:

Properties

CAS No.

85391-67-9

Molecular Formula

C13H6Cl3NOS

Molecular Weight

330.6 g/mol

IUPAC Name

4-chloro-2-(3,4-dichlorophenoxy)-1,3-benzothiazole

InChI

InChI=1S/C13H6Cl3NOS/c14-8-5-4-7(6-10(8)16)18-13-17-12-9(15)2-1-3-11(12)19-13/h1-6H

InChI Key

WVZBHTIDWMGRPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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